N-(2H-1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a benzodioxole moiety with a dihydropyridine core, which is often associated with various biological activities.
This compound can be classified as a dihydropyridine derivative, which is known for its pharmacological properties, particularly in cardiovascular and neurological applications. The presence of the benzodioxole group may enhance its biological activity, as this moiety is often found in compounds with anti-inflammatory and antioxidant properties.
The molecular formula of this compound is , and it has a molecular weight of approximately 336.34 g/mol. The compound is structurally related to other biologically active compounds, suggesting potential therapeutic applications.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves several steps:
Each step requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity.
The molecular structure can be represented using various chemical notation systems:
C1=CC2=C(C=C1OCO2)C(=O)N(C(=O)C(C)C)C(C)=C(C)C
InChI=1S/C19H16N2O4/c1-12(20)18(24)15(21)16(22)14-13(6-7-17(14)23)9-8-10(19(12)25)4/h6-8H,1H2,(H,20,24)(H,21,22)
The compound features:
The compound undergoes various chemical reactions typical for both aromatic and aliphatic systems:
These reactions are relevant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully elucidated but likely involves:
Key physical properties include:
Chemical properties include:
Relevant data such as logP value indicates moderate lipophilicity, which may influence bioavailability.
N-(2H-1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0